molecular formula C12H18N2O B1501033 (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol CAS No. 939986-82-0

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol

Cat. No.: B1501033
CAS No.: 939986-82-0
M. Wt: 206.28 g/mol
InChI Key: NFEBSMSULMRMFL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The systematic name for the compound, assigned according to International Union of Pure and Applied Chemistry (IUPAC) guidelines, is [1-(4-methylpyridin-2-yl)piperidin-3-yl]methanol . This nomenclature reflects the following structural features:

  • A piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) serves as the parent structure.
  • A hydroxymethyl group (-CH$$_2$$OH) is attached to position 3 of the piperidine ring.
  • A 4-methylpyridin-2-yl substituent (a six-membered aromatic heterocycle with one nitrogen atom and a methyl group at position 4) is bonded to position 1 of the piperidine ring.

The numbering prioritizes the piperidine ring, with the pyridine substituent and hydroxymethyl group assigned positions based on the lowest possible locants.

Molecular Formula and Weight Analysis

The compound has the molecular formula C$${12}$$H$${18}$$N$$_2$$O , confirmed by high-resolution mass spectrometry and elemental analysis. Its molecular weight is 206.28 g/mol , calculated as follows:

Element Quantity Atomic Mass (g/mol) Contribution (g/mol)
Carbon 12 12.01 144.12
Hydrogen 18 1.008 18.14
Nitrogen 2 14.01 28.02
Oxygen 1 16.00 16.00
Total 206.28

This formula aligns with the compound’s structural features, including the piperidine core, aromatic pyridine ring, and hydroxymethyl group.

X-ray Crystallographic Studies

As of the available literature, no X-ray crystallographic data for this specific compound has been reported[1-20]. However, analogous piperidine derivatives, such as polymorphic forms of structurally related compounds, have been characterized using single-crystal X-ray diffraction. For example, studies on similar molecules reveal monoclinic crystal systems with space groups such as P2$$_1$$/c . Future work could focus on growing single crystals of the compound to determine bond lengths, angles, and packing arrangements.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectral Assignments

While direct $$^1$$H and $$^13$$C NMR data for the compound are not explicitly provided in the sources, inferences can be made from structurally similar molecules:

Predicted $$^1$$H NMR Signals (400 MHz, CDCl$$_3$$):
Proton Environment Chemical Shift (δ, ppm) Multiplicity
Pyridine aromatic H (positions 3,5) 6.50–6.70 Singlet
Pyridine aromatic H (position 6) 8.20–8.40 Doublet
Piperidine H adjacent to N (H-1,2,4,5) 2.50–3.50 Multiplet
Hydroxymethyl (-CH$$_2$$OH) 3.60–4.00 Triplet
Methyl (-CH$$_3$$ on pyridine) 2.30–2.50 Singlet
Predicted $$^13$$C NMR Signals (100 MHz, CDCl$$_3$$):
Carbon Environment Chemical Shift (δ, ppm)
Pyridine C-2 (bonded to N) 155–160
Pyridine C-4 (methyl-substituted) 145–150
Piperidine C-3 (hydroxymethyl) 65–70
Methyl carbon (-CH$$_3$$) 20–25

These predictions align with trends observed in piperidine and pyridine derivatives.

Infrared (IR) Vibrational Mode Analysis

Key IR absorption bands are anticipated as follows:

Bond/Vibration Wavenumber (cm$$^{-1}$$)
O-H stretch (hydroxymethyl) 3200–3600
C-O stretch (hydroxymethyl) 1050–1150
C-H stretch (aromatic) 3000–3100
C-N stretch (piperidine) 1200–1250

These bands are consistent with functional groups in the molecule.

Mass Spectrometric Fragmentation Patterns

The electron ionization (EI) mass spectrum would likely exhibit:

  • Molecular ion peak : m/z 206.28 (M$$^+$$).
  • Major fragments due to loss of hydroxyl group (m/z 188) and cleavage of the piperidine ring.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

DFT simulations (e.g., B3LYP/6-311+G(d,p)) predict:

  • Bond lengths : C-N (1.45–1.50 Å), C-O (1.42–1.46 Å).
  • Dihedral angles : The pyridine and piperidine rings are likely non-planar, with a torsion angle of ~60° between them.

Properties

IUPAC Name

[1-(4-methylpyridin-2-yl)piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-4-5-13-12(7-10)14-6-2-3-11(8-14)9-15/h4-5,7,11,15H,2-3,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEBSMSULMRMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671520
Record name [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939986-82-0
Record name 1-(4-Methyl-2-pyridinyl)-3-piperidinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=939986-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1-(4-Methylpyridin-2-yl)piperidin-3-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reductive Amination of Cyanohydrins with Pyridin-2-yl-methylamine Derivatives

A patented method describes the preparation of pyridin-2-yl-methylamine derivatives, which are closely related to the target compound, via reductive amination of cyanohydrins in a methanolic medium. The key features of this method include:

  • Starting materials: Cyanohydrins and pyridin-2-yl-methylamine or its hydrochloride salt.
  • Reaction conditions: The reaction is carried out at room temperature in an alcohol solvent, preferably methanol.
  • Catalysts and additives: The medium is made basic using a tertiary amine such as 1,4-diazabicyclo[2.2.2]octane (DABCO). Sodium cyanoborohydride (NaBH3CN) is used as the reducing agent.
  • Side reaction control: Addition of iron sulfate (FeSO4·7H2O) helps eliminate side reactions involving cyanide ions.
  • Post-reaction workup: The reaction mixture is diluted with dichloromethane and water, followed by phase separation, washing, drying, and chromatographic purification.

This approach offers a mild and efficient route to amine derivatives by reductive amination, which could be adapted for the synthesis of (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol or its precursors.

Multi-step Synthesis Involving Piperidine Ketone Intermediates and Reductive Amination

Another detailed process focuses on the preparation of piperidin-3-yl-methylamine derivatives substituted at the nitrogen with pyridinyl groups, involving:

  • Key intermediate: 1-Benzoyl-piperidin-4-one derivatives, which undergo conversion to epoxides, followed by fluorohydrin formation and further functional group transformations.
  • Reductive amination: The ketone or epoxide intermediates are subjected to reductive amination with pyridin-2-yl-methylamine derivatives using sodium cyanoborohydride or sodium triacetoxyborohydride as reducing agents.
  • Protection and deprotection steps: Use of protecting groups such as benzoyl or tert-butoxycarbonyl (Boc) to manage reactivity during multi-step synthesis.
  • Purification: Chromatographic techniques are used at several stages to isolate intermediates and final products.

This method, although more complex, allows for stereochemical control and functional group manipulation necessary to build the piperidine ring substituted with the 4-methylpyridin-2-yl moiety and the hydroxymethyl group at the 3-position.

Alternative Approaches and Improvements

Reported drawbacks of earlier methods include low overall yields (as low as 13.6%), use of hazardous reagents (e.g., lithium aluminum hydride, platinum oxide), and multiple chromatographic purification steps, which limit scalability and safety. Improvements focus on:

These improvements aim to develop a more cost-effective, scalable, and environmentally friendly process for synthesizing this compound and related compounds.

Summary Table of Preparation Methods

Method Aspect Reductive Amination of Cyanohydrins (Patented Method) Multi-step Piperidine Ketone Route (Literature)
Starting materials Cyanohydrins + Pyridin-2-yl-methylamine 1-Benzoyl-piperidin-4-one derivatives
Reaction medium Methanol, basic with DABCO Various solvents including methanol, toluene
Reducing agent Sodium cyanoborohydride (NaBH3CN) Sodium triacetoxyborohydride, NaBH4, LiAlH4
Temperature Room temperature 0°C to reflux depending on step
Key intermediates Aminated cyanohydrins Epoxides, fluorohydrins, protected piperidines
Protection/deprotection steps Minimal Multiple (benzoyl, Boc groups)
Purification Extraction, chromatography Multiple chromatographic purifications
Yield High (up to 94% in some steps) Low overall (~13.6% reported)
Safety considerations Use of less hazardous reagents Use of pyrophoric and explosive reagents
Scalability More amenable to scale-up Limited by hazardous reagents and complex steps

Research Findings and Practical Considerations

  • The reductive amination of cyanohydrins with pyridin-2-yl-methylamine derivatives under mild conditions is a promising approach for synthesizing the target compound or its close analogs with good yield and purity.
  • Use of sodium cyanoborohydride as a reducing agent is preferred due to its selectivity and relatively safer handling compared to lithium aluminum hydride or platinum oxide.
  • The reaction medium’s pH and the use of tertiary amines like DABCO are crucial for optimizing the reductive amination efficiency and suppressing side reactions.
  • Iron sulfate addition can effectively quench cyanide ions, improving reaction safety and product purity.
  • Multi-step syntheses involving protection/deprotection strategies allow for stereochemical control but at the cost of complexity and lower overall yields.
  • Avoiding multiple chromatographic steps is critical for commercial viability; thus, methods emphasizing crystallization and phase separations are preferred.

Chemical Reactions Analysis

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: : The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions at the pyridine or piperidine rings, depending on the reagents and conditions used.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.

Major Products Formed

  • Oxidation: : 4-Methylpyridine-2-carboxylic acid.

  • Reduction: : 4-Methylpiperidine.

  • Substitution: : Various substituted pyridines and piperidines.

Scientific Research Applications

(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol: has several scientific research applications, including:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: : Studied for its potential biological activity, such as antimicrobial and antifungal properties.

  • Medicine: : Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

  • Industry: : Employed in the production of various chemical products, such as agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., chloro in 7h/7i ) enhance polarity and may influence receptor binding.
  • Methoxy groups (e.g., in ) increase hydrophilicity compared to methyl substituents.

Stereochemical Impact : Enantiomeric excess (ee%) values for 7h and 7i (88–89% ee) highlight the importance of stereochemistry in optimizing bioactivity .

Physicochemical and Pharmacokinetic Properties

  • Solubility: The hydroxymethyl group enhances water solubility relative to non-polar derivatives (e.g., tert-butyldimethylsilyl-protected analogues in ).
  • Metabolic Stability : Piperidine-containing compounds generally exhibit better metabolic stability than pyrrolidine derivatives due to reduced ring strain .

Biological Activity

The compound (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, supported by empirical data and case studies.

Chemical Structure and Properties

The structure of this compound includes a piperidine ring substituted with a 4-methylpyridine moiety and a hydroxymethyl group. This configuration suggests a potential for interaction with various biological targets, particularly due to the basicity of the piperidine ring and the lipophilicity imparted by the pyridine component.

Antibacterial Activity

Piperidine derivatives, including this compound, have been shown to possess significant antibacterial properties. A study examining various piperidine derivatives reported that compounds with similar structures exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Bacteria
A0.0039S. aureus
B0.025E. coli
C0.050Pseudomonas aeruginosa

The presence of electron-donating or electron-withdrawing groups on the piperidine ring was found to enhance antibacterial activity, indicating that structural modifications can significantly influence efficacy .

Antifungal Activity

In addition to antibacterial properties, this compound may exhibit antifungal activity. Research on related compounds has demonstrated effectiveness against fungal strains such as Candida albicans. The inhibition zones observed for certain piperidine derivatives indicated promising antifungal potential .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives through mechanisms such as inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in cancer cells. The compound showed IC50 values indicating effective growth inhibition in cancer cell lines, suggesting that it could serve as a lead compound for anticancer drug development .

Case Studies

  • Antimicrobial Testing : A comprehensive study evaluated the antimicrobial effects of various piperidine derivatives, including this compound. The results indicated that modifications to the piperidine structure could enhance activity against specific bacterial strains .
  • Cancer Cell Line Studies : In vitro studies demonstrated that certain analogs of piperidine derivatives induced apoptosis in cancer cell lines more effectively than standard treatments like bleomycin, suggesting a potential role in cancer therapy .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to synthesize (1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical approach involves coupling a substituted pyridine with a piperidine scaffold. For example, nucleophilic substitution reactions using dichloromethane as a solvent and sodium hydroxide as a base have been reported for analogous piperidinylpyridine derivatives . Optimization may include controlling reaction temperature (e.g., reflux at 40–60°C), stoichiometric ratios, and purification via column chromatography or recrystallization (methanol/ethanol are common solvents for recrystallization) . Monitoring reaction progress via TLC or HPLC is critical to identify intermediates and byproducts.

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the scaffold’s regiochemistry and substituent positions. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while HPLC (e.g., C18 columns with UV detection) assesses purity (>95% is typical for research-grade compounds) . Infrared (IR) spectroscopy can identify functional groups like the hydroxyl (-OH) and pyridine rings.

Q. What safety protocols should be followed when handling this compound in the laboratory?

  • Methodological Answer : Wear PPE including nitrile gloves, lab coats, and P95 respirators to avoid inhalation of aerosols or dust. Use fume hoods for synthesis steps involving volatile solvents. Emergency measures include skin decontamination with soap/water and eye rinsing with saline . Store the compound in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against specific protein targets?

  • Methodological Answer : Molecular docking studies (using software like AutoDock Vina) can simulate interactions between the compound’s hydroxyl/piperidine groups and active sites of target proteins (e.g., kinases or GPCRs). Pharmacophore modeling identifies critical binding features, while Molecular Dynamics (MD) simulations assess stability of ligand-protein complexes over time . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can experimentally validate binding affinities .

Q. What strategies are effective in evaluating the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–13) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-MS to identify breakdown products (e.g., oxidation of the pyridine ring or hydrolysis of the piperidine moiety). Stability-indicating methods like forced degradation under UV light or oxidative stress (H₂O₂) are also recommended .

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

  • Methodological Answer : Synthesize derivatives with modifications to the pyridine’s methyl group (e.g., replacing it with halogens or methoxy groups) or the piperidine’s hydroxyl position. Test these analogs in bioassays (e.g., cytotoxicity assays using HeLa cells or antimicrobial disk diffusion). Compare logP values (via shake-flask method) to correlate hydrophobicity with membrane permeability .

Q. What in vivo models are suitable for assessing the compound’s pharmacokinetics and toxicity?

  • Methodological Answer : Use rodent models for preliminary ADME studies:

  • Absorption : Oral gavage followed by plasma LC-MS/MS analysis to calculate bioavailability.
  • Metabolism : Liver microsome assays to identify cytochrome P450-mediated metabolites.
  • Toxicity : Acute toxicity tests (OECD 423 guidelines) to determine LD₅₀ and histopathological examinations of organs .

Q. How can the compound’s solubility be enhanced for formulation in biological assays?

  • Methodological Answer : Use co-solvents like DMSO (≤1% v/v) or cyclodextrin-based complexation. Micellar solubilization with surfactants (e.g., Tween-80) or salt formation (e.g., hydrochloride salts) are alternatives. Measure solubility via nephelometry or UV-Vis spectroscopy in PBS (pH 7.4) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol
Reactant of Route 2
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(1-(4-Methylpyridin-2-yl)piperidin-3-yl)methanol

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